![molecular formula C18H12BrN3O3 B2618235 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid CAS No. 1574302-94-5](/img/structure/B2618235.png)
8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BI-2536 and is a potent inhibitor of polo-like kinase 1 (PLK1), a protein kinase that plays a vital role in cell division.
Mécanisme D'action
The mechanism of action of BI-2536 involves the inhibition of PLK1, which is a protein kinase that plays a crucial role in cell division. PLK1 is involved in various stages of cell division, including centrosome maturation, spindle formation, and cytokinesis. Inhibition of PLK1 by BI-2536 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BI-2536 has been shown to have potent antitumor activity in preclinical studies. In vitro studies have shown that BI-2536 induces cell cycle arrest and apoptosis in cancer cells, and in vivo studies have shown that BI-2536 inhibits tumor growth in animal models. BI-2536 has also been shown to have synergistic effects with other anticancer agents, such as paclitaxel and gemcitabine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BI-2536 is its potent inhibitory activity against PLK1, which makes it a promising candidate for cancer treatment. However, one of the limitations of BI-2536 is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful dose optimization and monitoring in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research and development of BI-2536. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and efficacy. Another direction is the identification of biomarkers that can predict response to BI-2536 and guide patient selection in clinical trials. Additionally, the combination of BI-2536 with other anticancer agents or immunotherapies may enhance its therapeutic efficacy and reduce toxicity. Finally, the development of PLK1 inhibitors with improved selectivity and potency may lead to the discovery of more effective and safer anticancer agents.
Méthodes De Synthèse
The synthesis of 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid involves several steps. The first step is the preparation of 4-(4-methoxyphenyl)pyrimidine-2-carboxylic acid, which is achieved by reacting 4-methoxybenzonitrile with ethyl cyanoacetate. The second step involves the bromination of 4-(4-methoxyphenyl)pyrimidine-2-carboxylic acid with bromine in glacial acetic acid to obtain 8-bromo-4-(4-methoxyphenyl)pyrimidine-2-carboxylic acid. The final step is the cyclization of 8-bromo-4-(4-methoxyphenyl)pyrimidine-2-carboxylic acid with 1,2-bis(4-fluorophenyl)ethane-1,2-diamine in the presence of trifluoroacetic acid to obtain 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid.
Applications De Recherche Scientifique
8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid has been extensively studied for its potential use in cancer treatment. PLK1 is a protein kinase that is overexpressed in various types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BI-2536 has been shown to be a potent inhibitor of PLK1 and has been tested in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
8-bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3/c1-25-12-5-2-10(3-6-12)16-9-15(18(23)24)20-17-13-7-4-11(19)8-14(13)21-22(16)17/h2-9H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXKPKYLKSVGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC(=CC4=NN23)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/no-structure.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2618156.png)
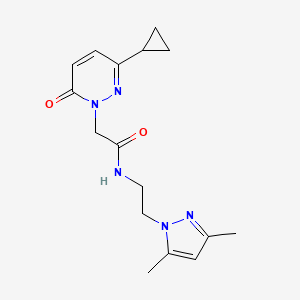
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618159.png)

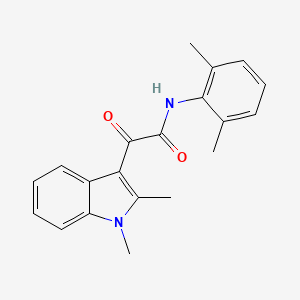
![1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2618163.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2618165.png)
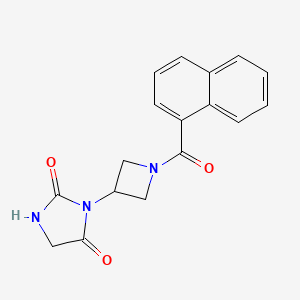
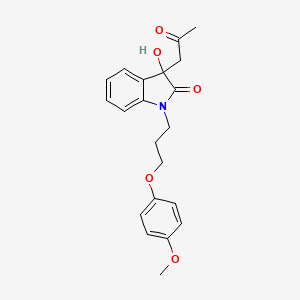
![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)
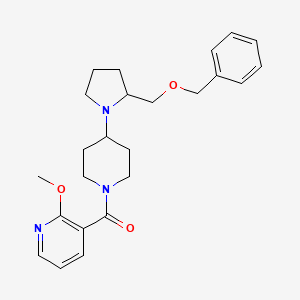
![(2E)-2-[[4-(trifluoromethoxy)anilino]methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2618173.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2618174.png)